1-(3-Methoxyphenoxy)propan-2-ol chemical properties and structure
1-(3-Methoxyphenoxy)propan-2-ol chemical properties and structure
An In-Depth Technical Guide to 1-(3-Methoxyphenoxy)propan-2-ol: Properties, Structure, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenoxy)propan-2-ol, a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. This document delineates the compound's fundamental chemical and physical properties, offers a detailed examination of its molecular structure, and presents a predictive spectroscopic profile. Furthermore, it outlines a robust synthetic methodology, discusses its chemical reactivity, and explores its applications as a building block in the synthesis of complex molecules, particularly pharmaceutical intermediates. This guide is intended to serve as a critical resource for scientists and technical professionals, providing the foundational knowledge necessary for the effective utilization and handling of this compound.
Identification and Nomenclature
Correctly identifying a chemical compound is the cornerstone of safe and effective research. 1-(3-Methoxyphenoxy)propan-2-ol is classified as a substituted aromatic ether and a secondary alcohol. Its key identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(3-Methoxyphenoxy)propan-2-ol | [1][2] |
| CAS Number | 382141-68-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Synonyms | 3-(2-Hydroxypropoxy)anisole | |
| InChI Key | GUOGSANXPRRCMX-UHFFFAOYSA-N | [1] |
Chemical Structure (2D):

Molecular Structure and Conformation
The structure of 1-(3-Methoxyphenoxy)propan-2-ol features a 3-methoxyphenyl group linked via an ether oxygen to the C1 position of a propan-2-ol moiety. This combination of a flexible ether linkage and a chiral center at C2 imparts specific conformational and stereochemical properties that are critical for its application in asymmetric synthesis. The secondary alcohol provides a key site for further chemical modification, while the aromatic ring's electronic properties are modulated by the meta-positioned methoxy group.
Caption: Key functional groups of 1-(3-Methoxyphenoxy)propan-2-ol.
Physicochemical Properties
The physical properties of a compound govern its behavior in various solvents and reaction conditions, influencing choices for purification and formulation. The data below, primarily from predictive models, provides a baseline for experimental design.
| Property | Value | Source(s) |
| Physical State | Colorless to light yellow/orange clear liquid | [1] |
| pKa (Predicted) | 14.33 ± 0.20 | [1] |
| LogP (Predicted) | 1.45480 | [2] |
| Polar Surface Area | 38.69 Ų | [2] |
Spectroscopic Profile (A Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Aromatic Protons (4H): Complex multiplet signals expected in the δ 6.5-7.3 ppm range. The meta-substitution pattern will lead to a complex splitting pattern.
-
Hydroxyl Proton (1H): A broad singlet, typically in the δ 2-5 ppm range, whose position is dependent on concentration and solvent.
-
CH Proton (1H): A multiplet around δ 4.0-4.2 ppm, coupled to both the adjacent CH₂ and CH₃ groups.
-
CH₂ Protons (2H): Two diastereotopic protons adjacent to the chiral center, expected to appear as a multiplet (dd or AB quartet) around δ 3.8-4.0 ppm.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.[3]
-
Methyl Protons (3H): A doublet around δ 1.2 ppm, coupled to the single CH proton.[3]
¹³C NMR Spectroscopy
The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the ¹³C NMR spectrum:
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range, including two quaternary carbons (C-O-ether and C-O-methyl).
-
CH Carbon: Signal expected around δ 68-72 ppm.
-
CH₂ Carbon: Signal expected around δ 70-75 ppm.
-
Methoxy Carbon: Signal expected around δ 55 ppm.
-
Methyl Carbon: Signal expected in the aliphatic region, around δ 20-25 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to its key functional groups:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
|---|---|---|
| 3550-3200 | O-H stretch (alcohol) | Strong, broad |
| 3100-3000 | C-H stretch (aromatic) | Medium, sharp |
| 2990-2850 | C-H stretch (aliphatic) | Medium to strong |
| 1600, 1480 | C=C stretch (aromatic ring) | Medium, sharp |
| 1250-1200 | C-O stretch (aryl ether) | Strong |
| 1150-1050 | C-O stretch (secondary alcohol) | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 182. Key fragmentation pathways would include:
-
Loss of a methyl group (CH₃): Resulting in an [M-15]⁺ fragment at m/z 167.
-
Loss of water (H₂O): Resulting in an [M-18]⁺ fragment at m/z 164.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol oxygen, yielding a fragment at m/z 45 ([CH₃CHOH]⁺), which is often a base peak for secondary alcohols.[5]
-
Cleavage of the ether bond: Fragmentation can lead to ions corresponding to the 3-methoxyphenoxy radical (m/z 123) or the propanol cation.
Synthesis and Reactivity
Synthetic Strategy: Williamson Ether Synthesis
The most logical and field-proven approach for synthesizing 1-(3-Methoxyphenoxy)propan-2-ol is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide or an epoxide. The causality for this choice rests on the high reliability and yields associated with this reaction for forming ether linkages. The protocol involves the deprotonation of 3-methoxyphenol to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a suitable three-carbon electrophile.
Caption: Workflow for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.
Experimental Protocol:
-
Deprotonation: To a solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 3-methoxyphenoxide.
-
Nucleophilic Addition: To the resulting solution, add propylene oxide (1.2 eq) dropwise. The choice of propylene oxide as the electrophile directly introduces the desired propan-2-ol moiety.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into water. Neutralize with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the final product. A similar synthetic approach is documented for related aryloxy propanol compounds.[6]
Chemical Reactivity
The reactivity of this molecule is governed by its principal functional groups:
-
Secondary Alcohol: Can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, or conversion to a leaving group for subsequent nucleophilic substitution.
-
Aromatic Ring: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, steric hindrance from the bulky phenoxy-propanol side chain may influence regioselectivity.
-
Ether Linkage: Generally stable under most conditions but can be cleaved by strong acids like HBr or HI.
Applications in Research and Development
1-(3-Methoxyphenoxy)propan-2-ol serves as a valuable building block in organic synthesis.[2] Its structure is particularly relevant in the pharmaceutical industry. The aryloxy propanolamine core is a well-known pharmacophore found in many beta-blocker drugs. By modifying the secondary alcohol (e.g., converting it to an amine), this compound can be used as a key intermediate in the synthesis of novel drug candidates. Its utility lies in its ability to introduce a specific substituted aromatic group and a chiral center, which is often critical for biological activity.
Safety and Handling
As a laboratory chemical, 1-(3-Methoxyphenoxy)propan-2-ol should be handled with appropriate care. While a specific safety data sheet is not widely available, data from analogous compounds suggest the following precautions.[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]
-
Fire Safety: The compound is a liquid and may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers such as carbon dioxide, dry chemical, or alcohol-resistant foam.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methoxyphenoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Methoxyphenoxy)-2-methyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]
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